molecular formula C18H20N4O2 B2662036 1-(3-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894022-67-4

1-(3-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2662036
CAS RN: 894022-67-4
M. Wt: 324.384
InChI Key: QWBHYAGDOUVIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a pyridine ring could make the compound a weak base .

Scientific Research Applications

Substituent Effects on Molecular Interactions

Research into the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation reveals insights into molecular behavior. For instance, certain substituents can significantly influence the formation of conformational isomers and their binding interactions with cytosine, highlighting the compound's potential in understanding molecular recognition and binding dynamics (Chia-Hui Chien et al., 2004).

Molecular Synthesis and Structure

The synthesis of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes have been detailed, providing insights into their structural and conformational properties. These studies contribute to the understanding of how such compounds can be synthesized and manipulated for various applications, including the design of foldamers and self-assembling materials (Perry S. Corbin et al., 2001).

Fluorescent Sensing Applications

The development of fluorescent pyrid-2-yl ureas for the binding of carboxylic acids showcases the potential of such compounds in sensory applications. These findings suggest that the compound could serve as a basis for developing new fluorescent sensors capable of detecting organic acids through changes in fluorescence response, leveraging intramolecular hydrogen bonding disruption (L. Jordan et al., 2010).

Redox Systems and Antimicrobial Activity

Novel urea derivatives have been explored as redox systems, offering insights into their electrochemical properties and potential applications in developing new materials with specific redox characteristics. Additionally, the antimicrobial activity of certain N-substituted ureas suggests potential uses in developing new antimicrobial agents or coatings (R. Weiss & S. Reichel, 2000); (P. V. G. Reddy et al., 2003).

Anion Receptor and Directing Groups in Chemical Synthesis

The study of pyridinium/urea-based anion receptors and their role in methine formation in the presence of basic anions offers a foundation for designing new anion recognition systems. This research provides valuable information for the development of sensors and devices that require specific anion detection capabilities. Additionally, the use of 1-aminopyridinium ylides as directing groups in chemical synthesis demonstrates the versatility of pyridyl ureas in facilitating specific chemical transformations (G. Bergamaschi et al., 2011); (K. Le et al., 2019).

properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-5-7-15(8-6-12)22-11-14(10-16(22)23)20-18(24)21-17-13(2)4-3-9-19-17/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBHYAGDOUVIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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